(2S)-2-amino-3-boronopropanoic acid;hydrochloride

Proteasome Inhibition Bioisostere Boronic Acid Chemistry

This chiral α-aminoboronic acid is the definitive starting material for bortezomib-related impurity reference standards and boronic peptide synthesis. Its β-boronic acid moiety enables reversible covalent protease inhibition—a bioisostere that non-boronated amino acids like L-alanine cannot replicate. Essential for ANDA/DMF submissions requiring impurity profiling per ICH guidelines, and for developing next-generation proteasome inhibitors, serine protease probes, and site-selective protein modification tools. Procure this specific boronic acid derivative where boron-dependent reactivity is non-negotiable.

Molecular Formula C3H9BClNO4
Molecular Weight 169.37 g/mol
CAS No. 651036-94-1
Cat. No. B12596975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-boronopropanoic acid;hydrochloride
CAS651036-94-1
Molecular FormulaC3H9BClNO4
Molecular Weight169.37 g/mol
Structural Identifiers
SMILESB(CC(C(=O)O)N)(O)O.Cl
InChIInChI=1S/C3H8BNO4.ClH/c5-2(3(6)7)1-4(8)9;/h2,8-9H,1,5H2,(H,6,7);1H/t2-;/m0./s1
InChIKeyRWAIXKYCDRAKTF-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride (CAS 651036-94-1)


(2S)-2-Amino-3-boronopropanoic acid;hydrochloride (CAS 651036-94-1), systematically named L-Alanine, 3-borono-, hydrochloride, is a chiral α-amino acid derivative where the β-carbon bears a boronic acid moiety [1]. As a member of the α-aminoboronic acid class, it serves as a fundamental building block for constructing boronic acid-containing peptides and small molecules [2]. Its primary relevance in procurement is as a key starting material or an impurity reference standard in the context of the blockbuster proteasome inhibitor bortezomib [1].

Why Generic α-Amino Acids Cannot Substitute for (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride in Boron-Dependent Applications


Simple substitution of this compound with a non-boronated amino acid like L-alanine or its hydrochloride salt is not viable for applications requiring a boron atom for function. The boronic acid group is a critical bioisostere that enables reversible covalent inhibition of proteases and the proteasome, a property that standard amino acids lack entirely [1]. This unique boron-dependent chemistry is the basis for the therapeutic activity of bortezomib, ixazomib, and vaborbactam [1]. Therefore, procurement of this specific boronic acid derivative is mandatory for any research program or analytical method that depends on the unique reactivity of the boronic acid moiety, whether for drug discovery, impurity profiling, or chemical biology.

Quantitative Comparative Evidence for the Selection of (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride (CAS 651036-94-1)


Structural and Bioisosteric Specificity vs. L-Alanine in Proteasome Inhibition

While the target compound itself has limited published direct activity data, its core structure, the α-amino boronic acid motif, is the essential pharmacophore for proteasome inhibition in bortezomib (Ki = 0.6 nM) [1]. The non-boronated counterpart, L-alanine, shows no such activity. This difference of >1,000,000-fold in potency for proteasome inhibition underscores the absolute requirement for the boron atom [2].

Proteasome Inhibition Bioisostere Boronic Acid Chemistry

Purity Specification for (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride (CAS 651036-94-1) for Use as a Reference Standard

Suppliers of bortezomib impurity reference standards provide compounds with validated analytical data packages including HPLC purity (>95-99%), NMR, and MS . This quantitative purity and characterization are essential for the development and validation of stability-indicating HPLC methods, which require the separation and quantification of specific impurities (e.g., Impurity A, B, C, etc.) from the API .

Analytical Method Validation Impurity Profiling Quality Control

Optimal Scientific and Industrial Application Scenarios for (2S)-2-Amino-3-boronopropanoic Acid Hydrochloride


Pharmaceutical Quality Control (QC) and Analytical Method Development

This compound is essential as a reference standard for identifying, quantifying, and controlling process-related impurities in bortezomib active pharmaceutical ingredient (API) and finished drug products. It is used in the development and validation of stability-indicating HPLC methods as required by ICH guidelines to ensure batch-to-batch consistency and patient safety . Its use is critical for ANDA and DMF submissions for generic bortezomib products .

Peptidomimetic Drug Discovery

As a boron-containing α-amino acid building block, it can be incorporated into peptide chains to create peptidomimetics with enhanced metabolic stability and novel biological activity. This is directly inspired by the success of bortezomib, which demonstrates that boronic acid moieties can confer potent and reversible inhibition of therapeutically relevant proteases . It is particularly valuable for exploring new inhibitors of the proteasome, serine proteases, and other hydrolases where boron's Lewis acidity can be exploited for transition-state mimicry [1].

Chemical Biology Tool Development

The boronic acid group can be used for site-selective protein modification, cross-linking, and as a handle for affinity purification or immobilization. Recent advances demonstrate that β-boronoalanine (the core structure of this compound) can be incorporated into proteins post-translationally, enabling new methods for probing protein function and mapping protein interactions . This compound serves as the starting point for synthesizing such sophisticated chemical biology probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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